molecular formula C20H22ClFN6O2 B560406 Parsaclisib CAS No. 1426698-88-5

Parsaclisib

カタログ番号 B560406
CAS番号: 1426698-88-5
分子量: 432.884
InChIキー: ZQPDJCIXJHUERQ-QWRGUYRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parsaclisib is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) that is currently under development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) .


Molecular Structure Analysis

Parsaclisib belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Parsaclisib is a potent and selective next-generation PI3Kδ inhibitor that differs in structure from first-generation PI3Kδ inhibitors .

科学的研究の応用

  • Treatment of B-Cell Malignancies : Parsaclisib showed antitumor activity in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL), including follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, and diffuse large B-cell lymphoma. It demonstrated manageable toxicities and the potential for improved long-term outcomes (Forero-Torres et al., 2019).

  • Efficacy in Diffuse Large B-Cell Lymphoma : A phase 2 study (CITADEL-202) explored parsaclisib as monotherapy in patients with relapsed or refractory diffuse large B-cell lymphoma. It showed a manageable safety profile but limited efficacy, suggesting the need for combination with other therapies (Coleman et al., 2020).

  • Drug Interactions and Safety : The pharmacokinetics and safety of parsaclisib were assessed in combination with drugs like itraconazole and rifampin, indicating the need for dose adjustments when administered with strong CYP3A4 inhibitors or inducers (Li et al., 2020).

  • Application in Japanese Patients with B-Cell Lymphoma : In a phase Ib study (CITADEL-111), parsaclisib showed positive results in Japanese patients with relapsed or refractory follicular or marginal zone lymphoma, supporting further clinical development (Fukuhara et al., 2022).

  • Treatment of Autoimmune Diseases : Parsaclisib demonstrated efficacy in preclinical models of systemic lupus erythematosus and Sjögren's syndrome by reducing autoantibody formation and ameliorating disease pathology (Scuron et al., 2021).

  • Combination Therapy in Myelofibrosis : Parsaclisib combined with ruxolitinib showed efficacy in patients with myelofibrosis, particularly in those with low baseline platelet count, as part of a phase 2 study (Yacoub et al., 2022).

  • Next-Generation PI3Kδ Inhibitor Characteristics : Parsaclisib differs structurally from first-generation PI3Kδ inhibitors and has shown reduced hepatotoxicity while retaining potent antitumor and immunomodulatory activities (Yue et al., 2019).

Safety And Hazards

The primary endpoint of a study was the safety and tolerability of Parsaclisib monotherapy . The most common nonhematologic treatment-emergent adverse events (TEAEs) were diarrhea/colitis (36%), nausea (36%), fatigue (31%), and rash (31%). Grade 3/4 neutropenia occurred in 19% of patients .

将来の方向性

Incyte, the company developing Parsaclisib, has withdrawn the New Drug Application (NDA) for Parsaclisib for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). The decision impacts only the FL, MZL, and MCL indications in the U.S., and does not affect other ongoing clinical trials in the U.S. or other countries . Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes .

特性

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDJCIXJHUERQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parsaclisib

CAS RN

1426698-88-5
Record name Parsaclisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parsaclisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARSACLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Citations

For This Compound
487
Citations
A Forero-Torres, R Ramchandren… - Blood, The Journal …, 2019 - ashpublications.org
… Seventy-two patients received parsaclisib monotherapy (5-45 … Two patients experienced 3 fatal parsaclisib-unrelated TEAEs … Parsaclisib has demonstrated antitumor activity in relapsed …
Number of citations: 80 ashpublications.org
M Coleman, D Belada, RO Casasnovas… - Leukemia & …, 2021 - Taylor & Francis
… Parsaclisib monotherapy demonstrated manageable toxicities with no new safety signals reported. Further evaluation of parsaclisib in … and safety of parsaclisib monotherapy in patients …
Number of citations: 22 www.tandfonline.com
EW Yue, YL Li, B Douty, C He, S Mei… - ACS medicinal …, 2019 - ACS Publications
… discovery of clinical candidate INCB050465 (20, parsaclisib). The unique structure of 20 contains … Parsaclisib (20) is a potent and highly selective inhibitor of PI3Kδ with drug-like ADME …
Number of citations: 35 pubs.acs.org
RC Lynch, A Avigdor, MS McKinney, S Paneesha… - Blood, 2021 - Elsevier
… Pts were allocated to receive 20 mg parsaclisib once daily (QD) for 8 weeks, followed by parsaclisib either 20 mg once weekly (weekly-dosing group [WG]) or 2.5 mg QD (daily-dosing …
Number of citations: 11 www.sciencedirect.com
A Yacoub, U Borate, RK Rampal, H Ali, E Wang… - Blood, 2022 - ashpublications.org
… parsaclisib QD/QW and 42 pts received parsaclisib all … parsaclisib and 29.8 mg/day for RUX. Among all pts, 16 (21.6%) were rolled over to continue therapy in an open-label parsaclisib …
Number of citations: 8 ashpublications.org
A Mehta, M Trněný, J Walewski, V Ribrag, C Dartigeas… - Blood, 2021 - Elsevier
Background: Mantle cell lymphoma (MCL) is an aggressive type of non‐Hodgkin lymphoma (NHL) and accounts for 6% of all NHL cases in Western countries (Thandra KC. Med Sci. …
Number of citations: 8 www.sciencedirect.com
M Trněný, A Avigdor, MS McKinney, S Paneesha… - …, 2023 - thelancet.com
… received parsaclisib 20 mg once daily (QD) for 8 weeks then parsaclisib 20 mg once weekly (weekly dosing group [WG]) or parsaclisib 20 mg QD for 8 weeks then parsaclisib 2.5 mg …
Number of citations: 1 www.thelancet.com
A Yacoub, U Borate, R Rampal, H Ali, ES Wang… - Blood, 2021 - Elsevier
… , NCT02718300) of parsaclisib added to stable … parsaclisib 10 mg or 20 mg once-daily (QD) for 8 weeks and the same dose once-weekly thereafter (daily to weekly group), or parsaclisib …
Number of citations: 2 www.sciencedirect.com
A Mehta, M Trněný, J Walewski, V Ribrag, C Dartigeas… - Blood, 2020 - Elsevier
… parsaclisib monotherapy in the open-label, phase 2 study CITADEL-205 (NCT03235544). … Pts were allocated to receive parsaclisib 20 mg once daily (QD) for 8 weeks followed by either …
Number of citations: 10 www.sciencedirect.com
A Yacoub, ES Wang, RK Rampal, U Borate… - Cancer Research, 2021 - AACR
… ) evaluated optimal dosing and efficacy of add-on parsaclisib, a potent, highly selective next-… -on parsaclisib QD/QW (10 or 20 mg QD for 8 wks/same dose QW thereafter) or parsaclisib …
Number of citations: 4 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。